

Application Notes and Protocols for Cross- Coupling Reactions with Pd-PEPPSI-iHeptCl

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Compound of Interest		
Compound Name:	Pd-PEPPSI-iHeptCl	
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This document provides detailed application notes and experimental protocols for utilizing the highly effective and versatile palladium catalyst, **Pd-PEPPSI-iHeptCI**, in various cross-coupling reactions. This catalyst has demonstrated exceptional performance, particularly in challenging transformations, offering high yields and selectivities under mild conditions.

Introduction to Pd-PEPPSI-iHeptCl

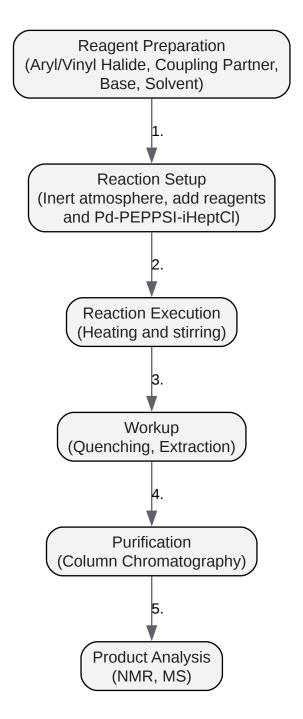
The **Pd-PEPPSI-iHeptCI** catalyst, dichloro--INVALID-LINK--palladium(II), is a member of the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) family of catalysts.[1] These catalysts are air- and moisture-stable, making them convenient to handle in a standard laboratory setting.[1] The bulky N-heterocyclic carbene (NHC) ligand with iso-heptyl groups on the aryl rings provides enhanced steric hindrance around the palladium center. This feature is crucial for promoting challenging reductive elimination steps and minimizing side reactions, leading to high selectivity and yields, especially in the coupling of sterically demanding substrates.[2]

Pd-PEPPSI-iHeptCI has proven to be a robust catalyst for several key cross-coupling reactions, including Negishi, Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2] Its high reactivity allows for many of these transformations to be carried out under mild conditions, which is advantageous for the synthesis of complex molecules and drug candidates with sensitive functional groups.[3]



General Experimental Workflow

A typical experimental workflow for a cross-coupling reaction using **Pd-PEPPSI-iHeptCI** is outlined below. This workflow can be adapted for various specific reaction types by modifying the coupling partners, base, and solvent.



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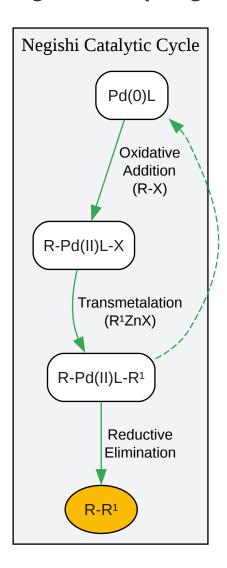
Caption: General workflow for a **Pd-PEPPSI-iHeptCl** catalyzed cross-coupling reaction.



Negishi Cross-Coupling of Secondary Alkylzinc Reagents

Pd-PEPPSI-iHeptCI has shown exceptional performance in the Negishi coupling of secondary alkylzinc reagents with a variety of aryl and heteroaryl halides.[2] A key advantage is the high selectivity for the desired branched product, with minimal formation of the linear isomer that can arise from β-hydride elimination and reinsertion.[4]

Catalytic Cycle for Negishi Coupling



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Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.



Experimental Protocol: General Procedure for Negishi Coupling

- Reagent Preparation: In a glovebox, an oven-dried Schlenk tube is charged with the aryl or heteroaryl halide (1.0 equiv), Pd-PEPPSI-iHeptCl (typically 1-3 mol%), and a magnetic stir bar.
- Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. Anhydrous solvent (e.g., THF, dioxane) is added via syringe.
- Addition of Organozinc Reagent: The solution of the secondary alkylzinc reagent (typically 1.2-1.5 equiv) in the appropriate solvent is added dropwise at room temperature.
- Reaction Execution: The reaction mixture is stirred at the specified temperature (often room temperature to 60 °C) for the designated time, while monitoring the progress by TLC or GC-MS.
- Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Negishi Coupling of Secondary Alkylzinc Reagents



Entry	Aryl Halide	Secon dary Alkylzi nc Reage nt	Cataly st Loadin g (mol%)	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	4- Bromob enzonitr ile	Isoprop ylzinc bromide	2	THF	RT	12	95	[2][5]
2	1- Bromo- 4- methox ybenze ne	Cyclohe xylzinc bromide	3	Dioxan e	50	18	92	[2][5]
3	2- Bromot hiophen e	sec- Butylzin c bromide	2	THF	RT	16	88	[5][6]
4	3- Chlorop yridine	Isoprop ylzinc bromide	3	THF	60	24	85	[7]
5	1- Bromo- 2,6- dimethy Ibenzen e	Isoprop ylzinc bromide	3	Dioxan e	60	24	91	[5]

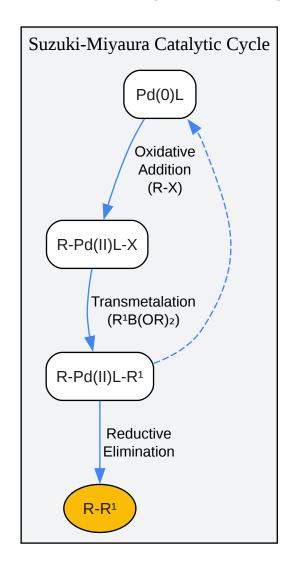
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. **Pd-PEPPSI-iHeptCl** can be an effective catalyst



for this transformation, particularly with challenging substrates.

Catalytic Cycle for Suzuki-Miyaura Coupling



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

• Reagent Preparation: To an oven-dried Schlenk tube are added the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv), **Pd-PEPPSI-iHeptCI** (1-3 mol%), and a magnetic stir bar.



- Reaction Setup: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A solvent system (e.g., dioxane/water, toluene, THF) is then added via syringe.
- Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
- Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling



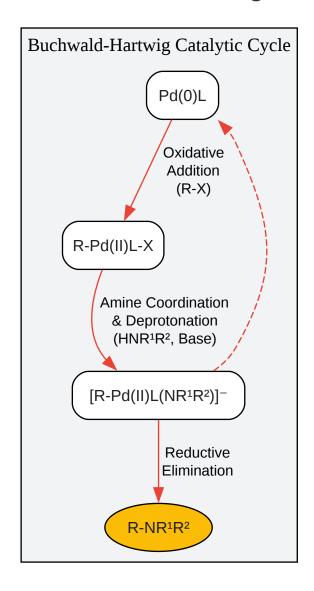
Entry	Aryl Halid e	Boro nic Acid/ Ester	Base	Catal yst Loadi ng (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	4- Chloro toluen e	Phenyl boroni c acid	K₂CO₃	2	Dioxan e/H₂O	100	12	94	[8]
2	1- Bromo -4- fluorob enzen e	2- Thioph enebor onic acid	Cs ₂ CO	1.5	Toluen e	110	8	91	[9]
3	2- Bromo pyridin e	4- Metho xyphe nylbor onic acid	K₃PO4	2	THF	80	16	89	[9]
4	4- Bromo acetop henon e	Cyclop ropylb oronic acid	K₂CO₃	3	Dioxan e/H₂O	100	18	85	[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. The steric bulk of **Pd-PEPPSI-iHeptCl** can be advantageous in the coupling of challenging amines and aryl halides.



Catalytic Cycle for Buchwald-Hartwig Amination



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

• Reagent Preparation: An oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.2-2.0 equiv), **Pd-PEPPSI-iHeptCl** (1-3 mol%), and a magnetic stir bar.



- Reaction Setup: The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene, dioxane) are added via syringe.
- Reaction Execution: The mixture is heated (typically 80-110 °C) with vigorous stirring for the required time, with reaction progress monitored by an appropriate analytical technique.
- Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent.
- Purification: The combined organic extracts are washed with brine, dried, and concentrated.
 The crude product is then purified by flash chromatography.

Data Presentation: Buchwald-Hartwig Amination



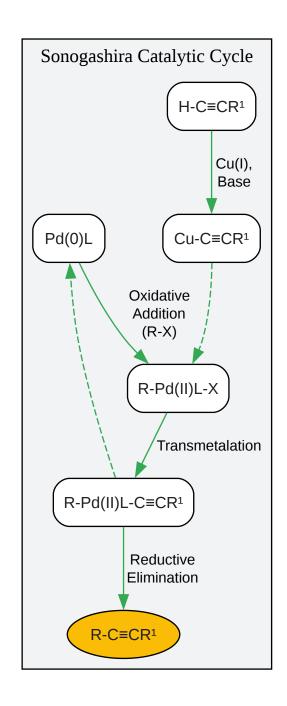
Entry	Aryl Halid e	Amin e	Base	Catal yst Loadi ng (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	4- Chloro toluen e	Morph oline	NaOtB u	2	Toluen e	100	12	96	[3][10]
2	1- Bromo -3,5- dimeth ylbenz ene	Aniline	КзРО4	1.5	Dioxan e	110	10	93	[11]
3	2- Chloro pyridin e	n- Hexyla mine	NaOtB u	2.5	Toluen e	90	18	88	[12]
4	1- Bromo naphth alene	Di-n- butyla mine	КзРО4	2	Dioxan e	100	16	90	[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. While a copper co-catalyst is often used, copper-free conditions are also possible with highly active palladium catalysts like those in the PEPPSI family.

Catalytic Cycle for Sonogashira Coupling (with Copper Co-catalyst)





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Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

• Reagent Preparation: A Schlenk tube is charged with the aryl halide (1.0 equiv), **Pd-PEPPSI- iHeptCl** (1-3 mol%), a copper(I) salt (e.g., Cul; 1-5 mol%), and a magnetic stir bar.



- Reaction Setup: The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., THF, DMF) and a base (e.g., Et₃N, i-Pr₂NEt) are added, followed by the terminal alkyne (1.1-1.5 equiv).
- Reaction Execution: The reaction is stirred at room temperature or with gentle heating until completion.
- Workup: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.
- Purification: The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.

Data Presentation: Sonogashira Coupling



Entry	Aryl Halid e	Alkyn e	Base	Catal yst Loadi ng (mol %)	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	4- lodoan isole	Phenyl acetyl ene	Et₃N	1	THF	RT	6	97	[13] [14]
2	1- Bromo -4- nitrobe nzene	1- Hexyn e	i- Pr₂NEt	2	DMF	50	12	90	[15]
3	3- Bromo pyridin e	Trimet hylsilyl acetyl ene	Et₃N	1.5	THF	RT	8	92	[13]
4	1- Bromo -2- fluorob enzen e	Cycloh exylac etylen e	i- Pr₂NEt	2.5	DMF	60	16	86	[15]

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